Deethylindanomycin is typically synthesized through fermentation processes involving specific strains of Streptomyces. The synthesis can be broken down into several key steps:
The molecular structure of Deethylindanomycin is characterized by the following features:
The structural integrity of Deethylindanomycin allows it to function effectively as an ionophore, facilitating ion transport across lipid bilayers.
Deethylindanomycin participates in various chemical reactions that modify its structure and potentially enhance its biological activity:
These reactions are critical for the development of new derivatives with improved pharmacological profiles.
Deethylindanomycin exerts its antimicrobial effects primarily through its action as an ionophore:
In vitro studies indicate that Deethylindanomycin is effective against coccidia but shows limited efficacy against certain infections in animal models at specific dosages (e.g., 200 µg/g in diet).
Deethylindanomycin exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's application in various fields, particularly in pharmaceuticals and agriculture.
Deethylindanomycin has several significant applications across different scientific domains:
The scaffold of deethylindanomycin arises from a hybrid nonribosomal peptide synthetase (NRPS) and modular polyketide synthase (PKS) pathway. Isotopic labeling studies confirm its core building blocks: one L-proline unit, six malonyl-CoA extender units, two methylmalonyl-CoA units, and two ethylmalonyl-CoA units [3]. The biosynthesis initiates with NRPS-mediated activation and incorporation of L-proline, forming the pyrrole-2-carboxylate starter unit. Subsequent PKS elongation employs ethylmalonyl-CoA at module 3—a critical branch point differentiating deethylindanomycin from indanomycin, which incorporates methylmalonyl-CoA at this position. This substitution eliminates the C-16 ethyl moiety in the final structure [1] [3].
The cyclization of the linear polyketide intermediate into the signature indane ring system is proposed to occur via a pericyclic Diels-Alder reaction, likely catalyzed by a dedicated cyclase (IdmH). Gene disruption studies of idmH in S. antibioticus yielded shunt metabolites with linear tetraene chains, underscoring its indispensability for indane formation [1].
Table 1: Precursor Incorporation in Deethylindanomycin Biosynthesis
Precursor | Quantity Incorporated | Functional Role |
---|---|---|
L-Proline | 1 unit | Pyrrole ring formation |
Malonyl-CoA | 6 units | Polyketide chain elongation |
Methylmalonyl-CoA | 2 units | Methyl branch introduction |
Ethylmalonyl-CoA | 2 units | Ethyl branch introduction (C-16 position absent in deethylindanomycin) |
The BGCs for deethylindanomycin (proposed: dem) and indanomycin (idm) share a conserved ~75 kb genomic locus encoding type I PKSs, NRPS components, and tailoring enzymes. Key divergences rationalize their structural differences:
Table 2: BGC Functional Comparison: Deethylindanomycin vs. Indanomycin
Gene/Function | dem Cluster | idm Cluster | Impact on Structure |
---|---|---|---|
AT Domain (Module 3) | Ethylmalonyl-CoA-specific | Methylmalonyl-CoA-specific | Determines C-16 substitution |
hal (Halogenase) | Absent | Present (IdmX) | No halogenation in deethylindanomycin |
cycl (Cyclase, IdmH) | Present | Present | Indane ring formation in both |
Regulatory Gene (idmR) | Absent | Present | Higher indanomycin titers |
Though deethylindanomycin itself lacks halogenation, its biosynthetic system shares evolutionary kinship with halogenase-rich pathways in phylogenetically related Streptomyces. MAR4 clade streptomycetes employ FADH₂-dependent halogenases to install chlorine atoms at electrophilic sites (e.g., pyrrole C-3/C-4 positions). For instance, the indanopyrrole BGC in Streptomyces sp. CNX-425 encodes a trichlorinating halogenase (IndH) that converts the pyrrole moiety into a 3,4,5-trichloro derivative, enhancing antibacterial potency [4] [6].
Mechanistically, these enzymes utilize hypochlorite (HOCl) generated from O₂ and chloride ions via FADH₂ oxidation. Structural modeling of IndH reveals a tunnel-shaped active site that positions the pyrrole ring for regioselective chlorination, a feature potentially conserved in dem-associated halogenases should they evolve chlorination activity [6].
The terminal cyclization of pyrroloketoindanes involves two stereochemically distinct steps:
Table 3: Key Enzymes in Pyrroloketoindane Cyclization and Release
Enzyme | Gene | Function | Mechanistic Outcome |
---|---|---|---|
IdmH | idmH | Diels-Alder cyclase | Converts linear polyketide to indane scaffold |
IdmO | idmO | Ketoreductase-cyclase hybrid | Catalyzes tetrahydropyran ring closure via hydroxyl-activated esterification |
IdmT | idmT | Thioesterase (proofreading) | Hydrolyzes mis-acylated intermediates |
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